
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzocycloheptene ring system, a bromophenoxy group, and a dimethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzocycloheptene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenoxy Group: This step often involves nucleophilic substitution reactions where a bromophenol derivative reacts with the benzocycloheptene intermediate.
Dimethylamine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or phenoxy groups.
Reduction: Reduction reactions may target the bromophenoxy group or the benzocycloheptene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers study the compound for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine
Pharmacological Research: The compound is investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes in the body.
Industry
Chemical Intermediates: It can be used as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride, cis- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors in biological systems, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Benzocyclohepten-7-amine Derivatives: Other derivatives with different substituents on the benzocycloheptene ring.
Phenoxy Compounds: Compounds with similar phenoxy groups but different core structures.
Dimethylamine Compounds: Molecules containing the dimethylamine group but with different overall structures.
Propriétés
Numéro CAS |
72575-52-1 |
|---|---|
Formule moléculaire |
C19H23BrClNO |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
(5R,7R)-5-(4-bromophenoxy)-N,N-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;hydrochloride |
InChI |
InChI=1S/C19H22BrNO.ClH/c1-21(2)16-10-7-14-5-3-4-6-18(14)19(13-16)22-17-11-8-15(20)9-12-17;/h3-6,8-9,11-12,16,19H,7,10,13H2,1-2H3;1H/t16-,19-;/m1./s1 |
Clé InChI |
VROMSPUBMCSDTA-LJLRIERRSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCC2=CC=CC=C2[C@@H](C1)OC3=CC=C(C=C3)Br.Cl |
SMILES canonique |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=C(C=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


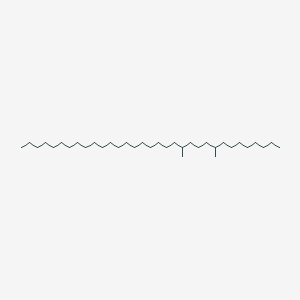

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
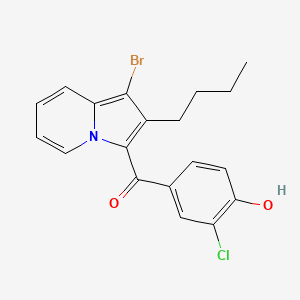


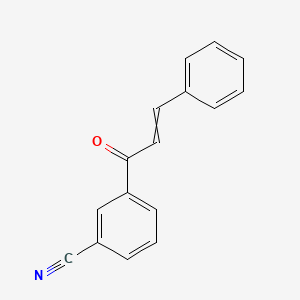
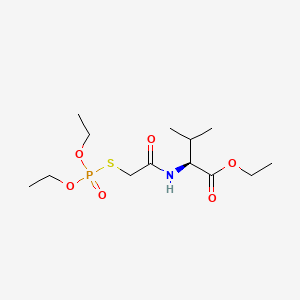
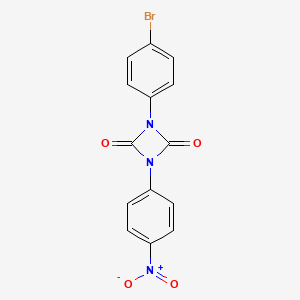
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
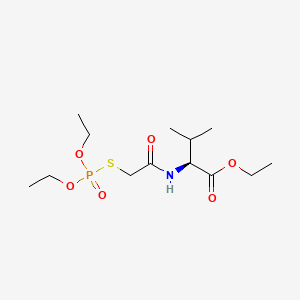

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

